KRN4884

Vascular smooth muscle KATP channel Patch-clamp electrophysiology

KRN4884 is a pyridinecarboxamidine KATP channel opener with a differentiated pharmacological profile versus benzopyran-based openers like levcromakalim. • 26- to 43-fold more potent than levcromakalim in vascular assays, enabling robust IK-ATP activation at low concentrations with minimal vehicle effects. • Extended-duration hypotensive action surpassing levcromakalim and nifedipine; suitable for single-dose in vivo protocols. • Preferential coronary dilation (CVR decrease > TPR decrease) not shared by calcium channel blockers. • LPL-mediated triglyceride reduction at 53-fold lower dose than clofibrate, with glibenclamide-reversible on-target mechanism.

Molecular Formula C15H14ClN5
Molecular Weight 299.76 g/mol
Cat. No. B1673776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRN4884
Synonyms5-amino-N-(2-(2-chlorophenyl)ethyl)-N'-cyano-3-pyridinecarboxamidine
KRN 4884
KRN-4884
KRN4884
Molecular FormulaC15H14ClN5
Molecular Weight299.76 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCN=C(C2=CC(=CN=C2)N)NC#N)Cl
InChIInChI=1S/C15H14ClN5/c16-14-4-2-1-3-11(14)5-6-20-15(21-10-17)12-7-13(18)9-19-8-12/h1-4,7-9H,5-6,18H2,(H,20,21)
InChIKeyNDGLGOGSZCDCPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KRN4884 Procurement Guide: Pyridinecarboxamidine KATP Channel Opener Differentiation Data


KRN4884 (5-amino-N-[2-(2-chlorophenyl)ethyl]-N′-cyano-3-pyridinecarboxamidine) is a synthetic pyridinecarboxamidine derivative developed by Kirin Brewery as a vascular and cardiac ATP-sensitive potassium (KATP) channel opener [1]. Unlike earlier benzopyran-based openers such as levcromakalim, KRN4884 belongs to the cyanoguanidine/pyridinecarboxamidine structural class and exhibits a dual activation mechanism that involves both reducing channel sensitivity to ATP and directly stimulating channel opening [2]. In cardiovascular research, KRN4884 has been characterized across multiple in vitro and in vivo models, with particular relevance for studies involving vascular smooth muscle, coronary vasculature, and metabolic syndrome investigations [3].

Why KRN4884 Cannot Be Interchanged with Levcromakalim or Standard KATP Openers


Generic substitution among KATP channel openers is not scientifically justified due to substantial divergence in potency, tissue selectivity, and pharmacodynamic duration. KRN4884 differs from levcromakalim, pinacidil, and nifedipine in three critical procurement-relevant parameters: (1) potency magnitude—KRN4884 is 26- to 43-fold more potent than levcromakalim in vascular assays, meaning that experimental dosing cannot be cross-scaled [1][2]; (2) duration of action—the hypotensive and vasodilatory effects of KRN4884 persist significantly longer than those of levcromakalim or nifedipine, impacting experimental timeline design [3]; (3) coronary selectivity—KRN4884 exhibits preferential coronary vascular dilation that is not recapitulated by calcium channel blockers [4]. Direct substitution without accounting for these differentials introduces uncontrolled variability in potency, onset/offset kinetics, and tissue compartment effects.

KRN4884 Product-Specific Quantitative Differentiation: Comparator Evidence Matrix


KRN4884 vs Levcromakalim: 43-Fold Higher Potency in Vascular KATP Current Activation

In whole-cell patch clamp recordings from rabbit femoral arterial myocytes, KRN4884 activated ATP-sensitive K+ current (IK-ATP) with approximately 43-fold greater potency than levcromakalim [1]. This direct head-to-head potency differential is critical for experimental design requiring vascular KATP modulation, as equimolar concentrations would produce substantially divergent effects.

Vascular smooth muscle KATP channel Patch-clamp electrophysiology

KRN4884 vs Levcromakalim: 26-Fold Higher Vasorelaxant Potency in Rat Aorta

In isolated rat aortic rings precontracted with 25 mM KCl, KRN4884 demonstrated approximately 26-fold higher vasorelaxant potency compared to levcromakalim [1]. The slower onset and substantially prolonged recovery kinetics of KRN4884-induced relaxation—requiring four washes for full restoration versus one wash for levcromakalim—indicate distinct binding site association/dissociation characteristics [1].

Vascular pharmacology Aortic ring assay Vasorelaxation

KRN4884 vs Structural Analogs Ki1769 and Ki3005: 100-Fold and 10-Fold Higher Vasorelaxant Potency

In a systematic structure-activity comparison within the pyridinecarboxamidine chemical series, KRN4884 exhibited approximately 100-fold higher vasorelaxant potency than Ki1769 and 10-fold higher potency than Ki3005 in rat isolated aorta [1]. In vivo, at 10 μg/kg i.v., the hypotensive effect of KRN4884 was approximately 5-fold more pronounced than that of Ki1769 [1]. This series-internal potency hierarchy establishes KRN4884 as the optimized lead compound within the pyridinecarboxamidine KATP opener class.

Structure-activity relationship Pyridinecarboxamidine derivatives Vasodilator development

KRN4884 vs Levcromakalim and Nifedipine: Extended Duration of Hypotensive Action in Anesthetized Dogs

In anesthetized dogs, the duration of the hypotensive action of KRN4884 (3 and 10 μg/kg i.v.) was longer than those of levcromakalim and nifedipine, and similar to that of the long-acting calcium channel blocker nilvadipine [1]. Additionally, the percentage decrease in coronary vascular resistance (CVR) was greater than the decrease in total peripheral vascular resistance (TPR) for KRN4884 and levcromakalim, whereas nilvadipine and nifedipine showed no significant differential between CVR and TPR [1].

In vivo cardiovascular pharmacology Hemodynamics Duration of action

KRN4884 vs Clofibrate: Comparable Triglyceride Reduction at 53-Fold Lower Dose via Distinct LPL-Mediated Mechanism

In Sprague-Dawley rats, 10-day oral administration of KRN4884 at 3 mg/kg produced serum triglyceride reduction comparable to clofibrate at 160 mg/kg—a 53-fold lower dose requirement [1]. Mechanistically, KRN4884 increased lipoprotein lipase (LPL) activity in both adipose tissue and skeletal muscle, whereas clofibrate affected neither LPL nor hepatic triglyceride lipase (HTGL) activity [1]. KRN4884 did not affect total cholesterol or phospholipid levels, whereas clofibrate reduced both [1].

Metabolic syndrome Lipid metabolism Lipoprotein lipase

KRN4884 vs Nifedipine: Functional Selectivity Demonstrated in KCl-Contracted Rat Aorta

In rat aortic rings precontracted with 80 mM KCl, KRN4884 exhibited almost no relaxant effect, whereas nifedipine completely relaxed the preparation [1]. This differential response confirms that KRN4884 operates through KATP channel opening rather than direct L-type calcium channel blockade. Furthermore, on A23187-induced contraction, KRN4884 and levcromakalim showed potent relaxation while nifedipine had only weak effects, and glibenclamide (1 μM) inhibited KRN4884-induced relaxation but not nifedipine-induced relaxation [1].

Mechanism of action KATP opener specificity Vascular contraction

KRN4884 Optimal Research Application Scenarios Based on Differential Evidence


Vascular Smooth Muscle Electrophysiology Requiring High-Potency KATP Activation

KRN4884 is the preferred KATP opener for vascular electrophysiology studies where high-potency IK-ATP activation is required at low compound concentrations. With approximately 43-fold higher potency than levcromakalim in rabbit femoral arterial myocytes [1], KRN4884 enables robust channel activation while minimizing vehicle effects or off-target interactions that may arise at the higher concentrations required for levcromakalim. The compound has been validated to activate vascular-type KATP channels composed of Kir6.1 and SUR2B subunits [1].

In Vivo Cardiovascular Studies Requiring Sustained Hemodynamic Effects with Coronary Selectivity

For in vivo cardiovascular pharmacology requiring extended-duration hypotensive action without repeated dosing, KRN4884 is indicated over levcromakalim or nifedipine. The duration of hypotensive action of KRN4884 exceeds that of levcromakalim and nifedipine and is comparable to the long-acting calcium channel blocker nilvadipine [2]. Additionally, KRN4884 exhibits preferential coronary vascular dilation (CVR decrease > TPR decrease), a selectivity profile not shared by calcium channel blockers [2], making it suitable for studies of coronary circulation.

Metabolic Syndrome and Lipid Metabolism Research Requiring LPL Modulation

KRN4884 is a unique tool compound for investigations linking KATP channel opening to lipid metabolism and metabolic syndrome. Unlike clofibrate, which does not affect lipoprotein lipase (LPL) activity, KRN4884 significantly increases LPL activity in both adipose tissue and skeletal muscle while reducing serum triglycerides at a 53-fold lower dose (3 mg/kg vs 160 mg/kg) [3]. This distinct LPL-mediated mechanism, combined with the sparing of total cholesterol levels, positions KRN4884 as a differentiated research tool for metabolic syndrome (syndrome X) studies [4].

KATP Opener Mechanism Studies Requiring Validated Glibenclamide-Sensitive Controls

KRN4884 is well-suited as a positive control or tool compound in studies requiring unambiguous KATP channel-mediated effects. The vasorelaxant and hypotensive effects of KRN4884 are consistently and completely antagonized by glibenclamide across multiple models, including rat isolated aorta [5], anesthetized rats [5], and patch-clamp recordings from rabbit femoral arterial myocytes [1]. This robust glibenclamide reversibility provides a reliable experimental framework for verifying on-target KATP mechanism, whereas functional selectivity against high-KCl depolarization further distinguishes it from calcium channel blockers [6].

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